molecular formula C28H25I2N3 B8103988 3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide

3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide

Cat. No.: B8103988
M. Wt: 657.3 g/mol
InChI Key: KSHYRGPLGVYWRF-UHFFFAOYSA-M
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Description

BMVC2, also known as 3,6-bis(1-Methyl-4-vinylpyridinium)carbazole diiodide, is a bisubstitute carbazole derivative. It is primarily recognized for its role as a G-quadruplex stabilizer. G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acids, and stabilizing these structures has significant implications in various fields, including cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

BMVC2 is synthesized through a multi-step process involving the substitution of carbazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of BMVC2 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BMVC2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BMVC2 has a wide range of scientific research applications, including:

    Chemistry: BMVC2 is used as a G-quadruplex stabilizer in chemical research, aiding in the study of nucleic acid structures.

    Biology: In biological research, BMVC2 is used to stabilize G-quadruplex structures in DNA, which has implications for understanding genetic regulation and stability.

    Medicine: BMVC2 is explored for its potential in cancer research, as stabilizing G-quadruplexes can inhibit the proliferation of cancer cells.

    Industry: BMVC2 is used in the development of fluorescent probes and markers for various industrial applications

Mechanism of Action

BMVC2 exerts its effects by stabilizing G-quadruplex structures in nucleic acids. The molecular targets include guanine-rich sequences in DNA, where BMVC2 binds and stabilizes the G-quadruplex formation. This stabilization can inhibit the activity of certain enzymes and proteins involved in DNA replication and transcription, thereby affecting cellular processes .

Comparison with Similar Compounds

BMVC2 is compared with other G-quadruplex stabilizers, such as:

    BMVC: BMVC2 is a bisubstitute derivative of BMVC, with enhanced stability and binding affinity for G-quadruplexes.

    TMPyP4: A porphyrin-based G-quadruplex stabilizer, TMPyP4 has different structural properties and binding mechanisms compared to BMVC2.

    BRACO-19: Another G-quadruplex stabilizer, BRACO-19, has distinct chemical properties and applications

BMVC2 stands out due to its unique bisubstitute carbazole structure, which provides enhanced stability and specificity for G-quadruplex binding .

Properties

IUPAC Name

3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3.2HI/c1-30-17-5-3-7-23(30)13-9-21-11-15-27-25(19-21)26-20-22(12-16-28(26)29-27)10-14-24-8-4-6-18-31(24)2;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYRGPLGVYWRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=CC=[N+]5C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=CC=[N+]5C)C=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25I2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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